(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine
Description
Properties
CAS No. |
1269986-90-4 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
NLPJYTDLMYYUEQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Formation of the 5-Chlorobenzo[d]furan Core
The benzo[d]furan ring system can be synthesized by various methods, including:
- Intramolecular cyclization of 2-halophenol derivatives : Starting from 5-chloro-2-hydroxybenzaldehyde or 5-chlorophenol derivatives, intramolecular cyclization under acidic or basic conditions can form the benzo[d]furan ring.
- Palladium-catalyzed coupling reactions : Cross-coupling of 5-chlorophenol derivatives with appropriate alkynes or vinyl halides followed by cyclization is another route.
- Halogenation of preformed benzo[d]furan : Selective chlorination at the 5-position of benzo[d]furan using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Introduction of the 2-Methylpropylamine Side Chain
The side chain is typically introduced through:
- Reductive amination : The key step involves the reaction of the 2-formyl or 2-keto derivative of the 5-chlorobenzo[d]furan with (S)-2-methylpropylamine or its precursor, followed by reduction using sodium cyanoborohydride or catalytic hydrogenation to yield the chiral amine.
- Chiral auxiliary or asymmetric synthesis : To ensure the (1S)-configuration, chiral catalysts or auxiliaries are employed during the reductive amination or during the preparation of the amine precursor.
Alternative Synthetic Routes
- Chiral pool synthesis : Starting from chiral building blocks such as (S)-2-methylpropylamine derivatives, coupling with 5-chlorobenzo[d]furan-2-carboxylic acid derivatives via amide bond formation followed by reduction can be applied.
- Enzymatic resolution : Racemic mixtures of the amine can be resolved enzymatically to isolate the (1S)-enantiomer.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzo[d]furan ring formation | Acid/base catalysis, Pd-catalyzed coupling | Controlled temperature to avoid over-chlorination |
| Chlorination at 5-position | N-Chlorosuccinimide (NCS), solvent: CH2Cl2 | Stoichiometric control critical for selectivity |
| Reductive amination | (S)-2-methylpropylamine, NaBH3CN, MeOH | pH maintained ~6-7 for optimal yield |
| Purification and resolution | Chiral HPLC or crystallization | Enantiomeric excess >99% achievable |
Mechanistic Insights
- Benzo[d]furan ring formation proceeds via nucleophilic attack of the phenolic oxygen on an electrophilic carbon (aldehyde or alkyne), followed by cyclization and aromatization.
- Chlorination at the 5-position is electrophilic aromatic substitution, facilitated by the electron-rich furan ring but controlled by directing effects of substituents.
- Reductive amination involves imine formation between the aldehyde/keto group and the amine, followed by hydride transfer to yield the amine. The stereoselectivity is controlled by the chiral amine or catalyst.
Data Tables: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | Benzo[d]furan | 5-Cl | ~267.7 (estimated) | Lipophilic, halogenated, chiral |
| (1S)-1-(5-Methoxybenzo[D]furan-2-yl)-2-methylpropylamine | Benzo[d]furan | 5-OCH3 | 219.28 | Electron-rich, polar |
Research Outcomes and Yields
- Typical yields for benzo[d]furan ring formation range from 60-85%, depending on the method and substrate purity.
- Chlorination yields are generally high (>80%) with careful control of reaction conditions to avoid poly-chlorination.
- Reductive amination yields vary from 70-90%, with enantiomeric excess above 95% when chiral catalysts or auxiliaries are used.
- Purification by chiral HPLC or crystallization is effective for isolating the (1S)-enantiomer with >99% purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity and applications of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine can be contextualized by comparing it to compounds with analogous heterocyclic cores or substituent patterns:
*Inference: Based on -Cl substitution in benzo[d]oxazole derivatives correlates with reduced activity compared to 5-Me analogues. The target compound’s benzo[d]furan core may exhibit distinct electronic effects compared to oxazole, but its 5-Cl substituent likely contributes to similar or reduced potency in biological assays.
Heterocyclic Core Influence
- Benzo[d]furan vs. For instance, benzo[d]oxazole derivatives with 5-Me substituents show enhanced activity (IC50 ~10.50 μM), possibly due to improved lipophilicity or steric fit .
- Thiadiazole Derivatives (e.g., Tizanidine Precursors) : Compounds like 1-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea are used in muscle relaxant synthesis (e.g., tizanidine) . The thiadiazole core’s electron-deficient nature contrasts with benzo[d]furan, suggesting divergent pharmacological targets.
Stereochemical Considerations
The (S)-configuration of the target compound’s amine moiety may enhance enantioselective interactions with biological targets, as seen in chiral pharmaceuticals like (R)-2-phenyl-1-propylamine, where stereochemistry dictates metabolic pathways and toxicity .
Biological Activity
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on available literature.
The molecular formula of this compound is C₁₂H₁₄ClNO. It features a chlorinated benzo-furan moiety, which is significant for its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of related compounds, suggesting potential efficacy against various pathogens.
- Cytotoxic Effects : Certain derivatives have shown cytotoxic effects in cancer cell lines, indicating potential as anticancer agents.
The mechanism by which this compound exerts its effects may involve:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmitter release or cellular signaling pathways.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, which may contribute to their biological effects.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antifungal Activity : A study evaluating various furan derivatives indicated that certain structural modifications can enhance antifungal activity against specific strains, suggesting that this compound may possess similar properties .
- Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of furan-containing compounds demonstrated that modifications in the side chains could significantly alter their potency against cancer cell lines. This suggests a potential avenue for developing new anticancer agents based on this scaffold .
- Binding Affinity Studies : Data from high-throughput screening assays indicate that compounds with similar structures often display varied binding affinities to multiple targets, which can be exploited for polypharmacology approaches in drug design .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
